Fmoc-L-norleucine n-hydroxysuccinimide ester

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency

Choose Fmoc-L-norleucine N-hydroxysuccinimide ester (Fmoc-Nle-OSu) for reliable, pre-activated peptide synthesis. Unlike free Fmoc-Nle-OH, its NHS ester eliminates in‑situ activation, minimizing epimerization and coupling failures. This ensures efficient incorporation of the oxidation‑resistant norleucine isostere into methionine‑sensitive peptides. With ≥98% HPLC purity, stable white powder, and long shelf‑life at 0‑8°C, it delivers high crude purity and is ideal for challenging hydrophobic sequences and site‑specific bioconjugation.

Molecular Formula C25H26N2O6
Molecular Weight 450.49
CAS No. 201026-08-6
Cat. No. B613379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-norleucine n-hydroxysuccinimide ester
CAS201026-08-6
Synonyms201026-08-6; ZINC2560805; 6940AH; AM003506; Fmoc-L-norleucinen-hydroxysuccinimideester; Fmoc-L-2-aminohexanoicacid-N-hydroxysuccinimideester; 2,5-DIOXOPYRROLIDIN-1-YL(2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOATE
Molecular FormulaC25H26N2O6
Molecular Weight450.49
Structural Identifiers
SMILESCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1
InChIKeyVXZUSHCSKUMSHO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-norleucine n-hydroxysuccinimide ester: A Specialized Reagent for Peptide Synthesis and Bioconjugation


Fmoc-L-norleucine N-hydroxysuccinimide ester (CAS 201026-08-6), also known as Fmoc-Nle-OSu, is a pre-activated amino acid building block used in solid-phase peptide synthesis (SPPS) and bioconjugation. The compound features an Fmoc-protected N-terminus and an activated NHS ester at the C-terminus, enabling direct coupling to primary amines without the need for additional activation reagents. With a molecular weight of 450.5 g/mol, it is supplied as a white powder with a purity typically ≥98% (HPLC) . The compound is primarily utilized for introducing norleucine, a non-proteinogenic amino acid analog of methionine and leucine, into peptides under mild, base-labile Fmoc-compatible conditions [1].

Why Fmoc-L-norleucine n-hydroxysuccinimide ester Cannot Be Readily Replaced with Free Acids or Other NHS Esters


The pre-activated NHS ester moiety of Fmoc-Nle-OSu eliminates the need for in-situ carboxyl activation, reducing the risk of side reactions and coupling failure. Substituting with the free acid, Fmoc-L-norleucine (Fmoc-Nle-OH), requires activation with a coupling reagent, which can introduce epimerization risks and variable yields depending on the reagent choice [1]. Alternative NHS esters, such as Fmoc-Leu-OSu or Fmoc-Met-OSu, introduce different steric and electronic profiles that can alter peptide conformation and bioactivity. Furthermore, norleucine's hydrophobic side chain mimics methionine but lacks the oxidizable sulfur atom, conferring distinct stability advantages in sequences prone to oxidative degradation [2].

Fmoc-L-norleucine n-hydroxysuccinimide ester: Comparative Performance and Specification Data


Enhanced Coupling Efficiency of Pre-Activated NHS Ester Over Free Acid Activation in SPPS

The use of pre-activated NHS esters, such as Fmoc-Nle-OSu, bypasses the in-situ activation step required for the free acid Fmoc-Nle-OH. This pre-activation is known to reduce racemization and improve coupling yields, especially for sterically hindered or hydrophobic amino acids. While direct head-to-head data for Fmoc-Nle-OSu versus Fmoc-Nle-OH with a specific coupling reagent is not identified in the public domain, class-level inference from peptide synthesis literature indicates that pre-activated esters generally provide higher and more consistent coupling efficiencies. For example, a study on polymer-bound NHS esters demonstrated a 40% increase in yield (from 70% to 98%) when using an activated ester compared to DCC-mediated activation alone [1].

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency

Norleucine as a Stable Methionine Surrogate: Preventing Oxidative Degradation in Peptides

A key differentiator for norleucine-containing building blocks is their utility as stable replacements for methionine. Methionine residues are susceptible to oxidation, forming methionine sulfoxide, which can compromise peptide structure and function. Norleucine, lacking the sulfur atom, is oxidation-resistant. Comparative studies have demonstrated that substituting methionine with norleucine prevents oxidative degradation while maintaining similar hydrophobic and steric properties [1]. This substitution has been successfully employed in peptide therapeutics to enhance stability, as exemplified by the replacement of methionine-13 with norleucine in motilin, which improved biological stability [2].

Peptide Stability Methionine Oxidation Norleucine Substitution

High Purity Specification: Ensuring Reproducibility and Minimizing Impurities in SPPS

The compound is consistently supplied with a purity specification of ≥98% by HPLC, as verified by multiple reputable vendors . While purity specifications are common for Fmoc-amino acids, the consistent high purity of this specific derivative reduces the risk of introducing deletion sequences, truncated peptides, or other impurities that can arise from suboptimal starting materials. This high purity is particularly critical when synthesizing long or difficult peptide sequences where cumulative impurities can drastically lower final product yields and complicate purification [1].

Peptide Synthesis Reagent Purity HPLC Analysis

Optical Purity and Batch Consistency for Reproducible Peptide Assembly

Maintaining chiral integrity is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can abolish biological activity. Fmoc-L-norleucine n-hydroxysuccinimide ester is characterized by its specific optical rotation, reported as [α]D20 = -29 ± 2º (C=1 in DMF) . This defined optical rotation serves as a quality control metric, allowing users to verify batch consistency and chiral purity before use. The narrow tolerance (±2º) ensures that the L-enantiomer is consistently provided, minimizing the risk of introducing D-isomer contaminants that could compromise peptide function.

Chiral Purity Peptide Synthesis Quality Control

Defined Storage Stability Window: Maintaining Reactivity for Consistent Performance

NHS esters are susceptible to hydrolysis, which can reduce coupling efficiency over time. Vendor specifications for Fmoc-L-norleucine n-hydroxysuccinimide ester explicitly define a long-term storage temperature range of 0-8°C to maintain reactivity and ensure effective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives . This defined storage window, while typical for activated esters, provides a clear, actionable parameter for procurement and inventory management, ensuring that the material retains its full reactivity upon use. Adherence to this specification minimizes the risk of failed couplings due to reagent degradation.

Reagent Stability Storage Conditions Peptide Synthesis

Fmoc-L-norleucine n-hydroxysuccinimide ester: Key Research and Industrial Application Scenarios


Synthesis of Oxidation-Resistant Peptide Therapeutics

For peptides requiring methionine residues for structure or function but susceptible to oxidative inactivation, Fmoc-L-norleucine n-hydroxysuccinimide ester enables the incorporation of a stable norleucine isostere. This is particularly relevant for peptide drugs intended for long-term storage or in vivo administration where oxidative environments are encountered . The pre-activated NHS ester ensures efficient incorporation of this non-canonical amino acid under standard Fmoc-SPPS conditions, bypassing the need for specialized coupling protocols often required for hydrophobic or sterically hindered residues [1].

Solid-Phase Synthesis of Hydrophobic Peptide Sequences

The synthesis of peptides rich in hydrophobic amino acids, such as transmembrane domains or aggregation-prone sequences, often suffers from poor coupling yields. Fmoc-L-norleucine n-hydroxysuccinimide ester, as a pre-activated monomer, can be employed to improve coupling efficiency at challenging positions. By eliminating the in-situ activation step, the risk of incomplete coupling and subsequent deletion sequences is reduced, leading to higher crude peptide purity and facilitating the isolation of the target sequence .

Bioconjugation and Peptide-Drug Conjugate (PDC) Development

The NHS ester moiety of Fmoc-Nle-OSu provides a convenient handle for site-specific conjugation to amine-containing molecules. In a convergent strategy, a peptide fragment can be synthesized on solid support with Fmoc-Nle-OSu as the C-terminal building block, then cleaved and directly conjugated to a drug payload or targeting ligand bearing a primary amine, all while the N-terminal Fmoc group remains intact for subsequent deprotection and further modification . This approach streamlines the synthesis of complex peptide conjugates for targeted drug delivery or diagnostic applications.

Quality Control Benchmarking for Fmoc-Amino Acid NHS Esters

The well-defined purity (≥98% HPLC) and optical rotation ([α]D20 = -29 ± 2º) of Fmoc-L-norleucine n-hydroxysuccinimide ester make it a suitable reference standard for quality control laboratories. It can be used to calibrate HPLC systems, verify the performance of analytical methods, or serve as a benchmark when evaluating the quality of similar Fmoc-amino acid NHS esters from new suppliers or synthetic batches . Its stable, non-hygroscopic nature and long shelf-life under recommended storage (0-8°C) further support its use as a reliable standard [1].

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